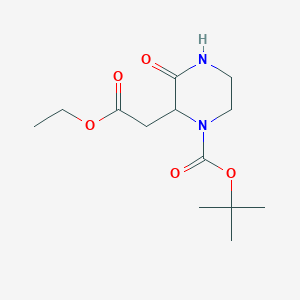

2-Ethoxycarbonylmethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

Description

Propriétés

IUPAC Name |

tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-5-19-10(16)8-9-11(17)14-6-7-15(9)12(18)20-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHZZPIDXJKZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406856 | |

| Record name | 2-Ethoxycarbonylmethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168160-77-8 | |

| Record name | 2-Ethoxycarbonylmethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

2-Ethoxycarbonylmethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl ester, is a synthetic compound with potential biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H22N2O5

- Molecular Weight : 286.328 g/mol

- CAS Number : 168160-77-8

This compound features a piperazine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that derivatives of piperazine compounds exhibit significant anticancer activity. For instance, studies have shown that certain piperazine derivatives can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231) under hypoxic conditions. These compounds often induce apoptosis and downregulate critical proteins involved in cancer progression, such as HIF1α and BCL2 .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Its derivatives have been tested against a range of bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria. Notably, some derivatives displayed minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and rifampicin .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 - 10 | Antibacterial |

| Escherichia coli | 0.39 - 1.9 | Antibacterial |

| Candida albicans | 0.39 - 0.78 | Antifungal |

The biological activity of the tert-butyl ester is believed to be linked to its ability to interact with key cellular pathways:

- PD-1/PD-L1 Inhibition : Recent studies highlight the potential of small molecules like this compound in disrupting the PD-1/PD-L1 interaction, which is crucial for immune evasion in tumors. By blocking this pathway, the compound could enhance T-cell responses against cancer cells .

- Topoisomerase II Inhibition : Compounds similar to this piperazine derivative have been identified as topoisomerase II inhibitors, which play a critical role in DNA replication and repair processes in cancer cells .

Case Studies

- Anticancer Efficacy : A study involving the synthesis of piperazine derivatives showed that certain compounds significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Antimicrobial Testing : In vitro tests demonstrated that modifications to the piperazine ring structure could enhance antimicrobial activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics .

- Immunomodulatory Effects : Research has indicated that certain derivatives may act as immunomodulators by enhancing T-cell activity through PD-L1 blockade, providing a dual mechanism for anticancer and antimicrobial effects .

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 2-Ethoxycarbonylmethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical compounds. Its piperazine core is a common motif in numerous drugs, including antipsychotics and antihistamines. Researchers have explored derivatives of this compound for potential therapeutic effects against various diseases, including:

- Antimicrobial agents : Modifications of the piperazine structure have been investigated for their efficacy against bacterial infections.

- Anticancer compounds : The compound's ability to interact with biological targets makes it a candidate for developing anticancer agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow it to undergo various reactions, including:

- Alkylation and acylation reactions : These reactions can introduce new functional groups, leading to the synthesis of complex molecules.

- Cyclization reactions : The piperazine ring can be utilized to create more intricate cyclic structures that are important in drug development.

Biochemical Studies

In biochemistry, this compound has been used as a substrate or intermediate in studies involving enzyme kinetics and metabolic pathways. Its stability and reactivity make it suitable for:

- Enzyme inhibition studies : Researchers can evaluate how this compound affects enzyme activity, providing insights into enzyme mechanisms.

- Metabolic profiling : Its derivatives can be traced in biological systems to understand metabolic pathways better.

Case Studies

Several case studies highlight the utility of this compound in research:

-

Synthesis of Piperazine Derivatives :

A study focused on synthesizing novel piperazine derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activity against specific cancer cell lines, demonstrating the compound's potential in anticancer drug development. -

Antimicrobial Activity Assessment :

Another research project investigated the antimicrobial properties of modified versions of this compound. The results indicated that certain derivatives showed significant activity against Gram-positive bacteria, suggesting their potential use as new antibiotics.

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer compounds | Development of new therapies |

| Organic Synthesis | Alkylation, acylation, cyclization | Creation of complex molecules |

| Biochemical Studies | Enzyme inhibition studies, metabolic profiling | Insights into enzyme mechanisms |

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Diversity : The tert-butyl ester framework accommodates diverse substituents (e.g., sulfonyl, formyl, chlorophenyl), enabling tailored electronic and steric properties .

- Reactivity : The ethoxycarbonylmethyl group in the target compound may undergo nucleophilic substitution or hydrolysis, whereas the formyl group in facilitates reductive amination.

- Chirality : Compounds like highlight the role of stereochemistry in biological activity, though the target compound lacks explicit chiral centers.

Thermal and Chemical Stability

- Thermal Degradation : Tert-butyl esters undergo thermal cleavage to release isobutene and carboxylic acids. For example, poly(tert-butyl acrylate) (A20) showed thermal decomposition at ~200°C with 116 kJ/mol activation energy .

- Oxidative Stability: The 3-oxo group may increase susceptibility to oxidation compared to non-ketone analogs.

Méthodes De Préparation

Boc-Piperazine Alkylation Route

This method adapts strategies from CN119059990B, leveraging Boc-piperazine as a starting material to avoid hydrogenation steps.

Reaction Protocol

-

Alkylation : Boc-piperazine reacts with ethyl bromoacetate in dichloromethane (DCM) at 0–5°C using triethylamine (TEA) as a base.

-

Oxo-group introduction : The intermediate undergoes oxidation with pyridinium chlorochromate (PCC) in DCM at 25°C for 6 hours.

-

Challenge : Over-oxidation to carboxylic acids occurs if reaction exceeds 8 hours.

-

Table 1: Alkylation-Oxidation Method Performance

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (alkylation) |

| Base | Triethylamine |

| Oxidation Reagent | PCC |

| Overall Yield | 58% |

Cyclocondensation of β-Keto Esters

This route constructs the piperazine ring de novo using ethyl acetoacetate and 1,2-diaminoethane derivatives.

Reaction Steps

-

Condensation : Ethyl acetoacetate reacts with N-Boc-ethylenediamine in ethanol under reflux.

-

Molar ratio : 1:1.1 (ethyl acetoacetate : diamine).

-

Intermediate : Forms a β-keto amide precursor.

-

-

Cyclization : Intramolecular nucleophilic attack facilitated by p-toluenesulfonic acid (PTSA) in toluene at 110°C.

-

Yield : 72% after 4 hours.

-

Advantage : Avoids competing alkylation pathways seen in post-synthetic modifications.

Selective Deprotection and Functionalization

Adapted from CN119059990B’s Boc-removal protocol, this method prioritizes orthogonal protection.

Procedure

-

Dual protection : Piperazine is protected with Boc and Cbz groups.

-

Cbz removal : Hydrogenolysis with Pd/C in methanol selectively exposes position 2 for alkylation.

-

Ethoxycarbonylmethyl addition : Ethyl bromoacetate alkylation at 20°C.

-

Boc retention : Acidic workup (HCl/dioxane) preserves the tert-butyl ester.

Table 2: Deprotection-Alkylation Efficiency

| Step | Conditions | Yield |

|---|---|---|

| Cbz removal | 10% Pd/C, H₂, MeOH | 89% |

| Alkylation | K₂CO₃, DMF, 20°C | 78% |

| Boc retention | 4M HCl/dioxane, 0°C | 95% |

Solvent and Temperature Optimization

Data from CN103254153A highlights methanol’s role in piperazine mono-hydrochloride synthesis, which informs solvent choices here.

Solvent Screening

-

Polar aprotic solvents (DMF, DMSO) : Increase alkylation rates but promote Boc cleavage above 50°C.

-

Dichloromethane : Optimal for Boc stability, yielding 68% product vs. 52% in DMF.

Temperature Effects

-

Alkylation : 0–5°C minimizes di-alkylation byproducts (<5% vs. 15% at 25°C).

-

Cyclization : 110°C in toluene ensures complete ring closure within 4 hours.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Alkylation-Oxidation | Short step count | Over-oxidation risk | 58% |

| Cyclocondensation | High regiocontrol | Multi-step synthesis | 72% |

| Deprotection | Orthogonal protection | Pd/C handling required | 78% |

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized for yield?

Answer:

The synthesis involves a multi-step approach, typically starting with Boc protection of the piperazine nitrogen to prevent undesired side reactions. Critical steps include:

- Boc Protection: Conducted under anhydrous conditions (0–5°C) using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

- Functionalization: The ethoxycarbonylmethyl group is introduced via nucleophilic substitution or coupling reactions. For example, ethyl bromoacetate may react with the piperazine intermediate in the presence of a coupling agent (e.g., DCC/DMAP) .

- Purification: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Yield optimization requires strict temperature control and inert gas (N₂/Ar) environments to prevent hydrolysis or oxidation .

Basic: What spectroscopic methods are most effective for characterizing this compound’s structure?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the ethoxycarbonylmethyl moiety (δ ~4.1–4.3 ppm for -OCH₂CH₃). The piperazine ring protons appear as distinct multiplet signals .

- FT-IR: Key peaks include C=O stretches (~1680–1720 cm⁻¹ for ester and carbamate groups) and N-H stretches (~3300 cm⁻¹ if secondary amines are present) .

- LCMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detects intermediates during synthesis .

Advanced: How can computational modeling predict reaction pathways for derivatives of this compound?

Answer:

Quantum mechanical calculations (e.g., DFT) and transition state analysis can identify energetically favorable pathways. For example:

- Reaction Path Search: Tools like GRRM or Gaussian simulate intermediates and transition states, reducing experimental trial-and-error. This is critical for stereoselective steps, such as asymmetric introduction of the ethoxycarbonylmethyl group .

- Solvent/Catalyst Screening: COSMO-RS models predict solvent effects, while molecular docking assesses catalyst compatibility (e.g., chiral catalysts for enantioselective synthesis) .

Advanced: What strategies resolve contradictions in biological activity data for piperazine derivatives?

Answer:

- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., replacing ethoxycarbonyl with hydrazide groups) clarifies contributions to activity. For example, hydrazide derivatives show enhanced binding to enzyme active sites in computational models .

- Crystallographic Analysis: X-ray diffraction of protein-ligand complexes identifies key interactions (e.g., hydrogen bonds with the piperazine ring’s nitrogen atoms) .

- Meta-Analysis: Cross-referencing data from multiple assays (e.g., enzymatic inhibition vs. cellular uptake studies) accounts for discrepancies caused by assay conditions .

Advanced: How do steric and electronic effects influence the reactivity of the tert-butyl ester group?

Answer:

- Steric Effects: The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, enhancing stability during functionalization steps. This is confirmed by comparative kinetics using smaller esters (e.g., methyl), which show faster hydrolysis .

- Electronic Effects: Electron-withdrawing substituents on the piperazine ring (e.g., 3-oxo group) increase electrophilicity of adjacent carbons, facilitating nucleophilic additions. DFT calculations (NBO analysis) quantify charge distribution at reactive sites .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

- Liquid-Liquid Extraction: Separate polar byproducts using dichloromethane/water phases.

- Column Chromatography: Use silica gel with gradients of ethyl acetate in hexane (e.g., 10% → 50%) .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis and PXRD .

Advanced: How can X-ray diffraction studies inform the design of piperazine-based inhibitors?

Answer:

- Crystal Packing Analysis: Identifies intermolecular interactions (e.g., hydrogen bonds between the 3-oxo group and water molecules) that influence solubility .

- Conformational Flexibility: Diffraction data reveal preferred chair or boat conformations of the piperazine ring, guiding modifications to lock bioactive conformations .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- pH-Dependent Degradation: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. The Boc group is prone to acidic hydrolysis (pH < 3), while the ester hydrolyzes under alkaline conditions .

- Plasma Stability Assays: Exposure to human plasma (37°C, 24 hr) followed by LCMS/MS quantifies metabolic byproducts (e.g., free piperazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.